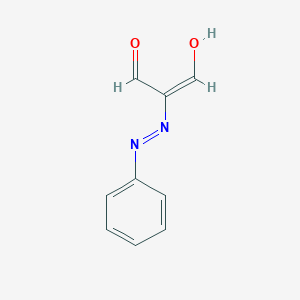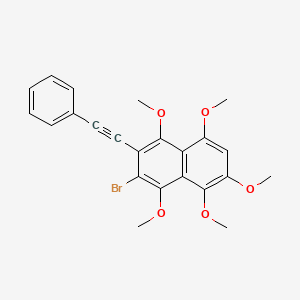![molecular formula C21H23NOSi B14284033 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine CAS No. 138685-48-0](/img/structure/B14284033.png)
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is an organic compound that features a pyridine ring substituted with a dimethyl(phenyl)silyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine typically involves the reaction of 2-chloromethyl-6-phenylpyridine with dimethyl(phenyl)silyl methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ether derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring and phenyl groups contribute to the compound’s overall electronic properties, influencing its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-pyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-methylpyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenylpyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is unique due to the presence of both a silyl group and a phenyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
138685-48-0 |
|---|---|
Formule moléculaire |
C21H23NOSi |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-[(6-phenylpyridin-2-yl)methoxymethyl]silane |
InChI |
InChI=1S/C21H23NOSi/c1-24(2,20-13-7-4-8-14-20)17-23-16-19-12-9-15-21(22-19)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
Clé InChI |
UFOMSBITPZRKMS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COCC1=NC(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
silane](/img/structure/B14283956.png)
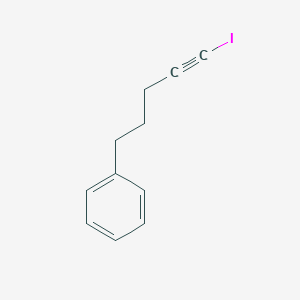

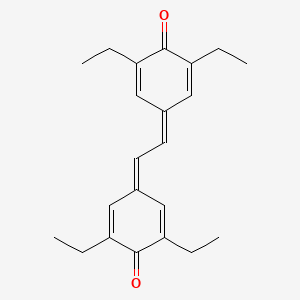
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
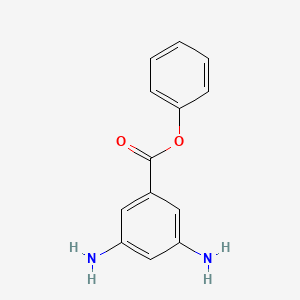
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
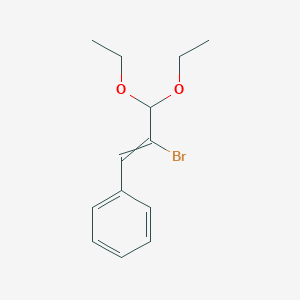
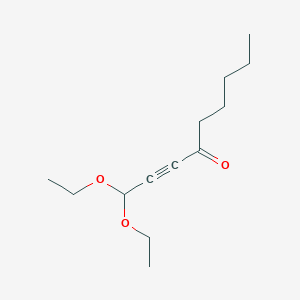

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
